molecular formula C9H14N2O3 B2696073 Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate CAS No. 2248289-99-6

Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B2696073
CAS No.: 2248289-99-6
M. Wt: 198.222
InChI Key: YOLTZVAETRQPDC-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring substituted with tert-butyl, amino, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of an acid catalyst to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 5-amino-4-methyl-1,3-oxazole-3-carboxylate
  • Tert-butyl 5-amino-4-methyl-1,2-thiazole-3-carboxylate
  • Tert-butyl 5-amino-4-methyl-1,2-oxadiazole-3-carboxylate

Comparison: Tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. Compared to its thiazole and oxadiazole analogs, the oxazole derivative exhibits different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

IUPAC Name

tert-butyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-6(11-14-7(5)10)8(12)13-9(2,3)4/h10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLTZVAETRQPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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